molecular formula C22H22O6 B2908470 (Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 623123-02-4

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2908470
CAS No.: 623123-02-4
M. Wt: 382.412
InChI Key: YLYLPGIEHDJBIT-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H22O6 and its molecular weight is 382.412. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to have anticonvulsant properties , suggesting that they may interact with ion channels or neurotransmitter receptors in the central nervous system.

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position . These reactions, which include free radical bromination and nucleophilic substitution, could potentially alter the compound’s interaction with its targets .

Biochemical Pathways

Similar compounds have been shown to prevent the spread of seizures , suggesting that they may affect neuronal signaling pathways

Pharmacokinetics

Similar compounds have been shown to exhibit protection in seizure models at a dose of 300 mg/kg , suggesting that they have sufficient bioavailability to exert their effects at this dose.

Result of Action

Similar compounds have been shown to prevent the spread of seizures , suggesting that they may stabilize neuronal activity.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-4-25-18-9-7-6-8-15(18)12-20-21(23)17-11-10-16(13-19(17)28-20)27-14(3)22(24)26-5-2/h6-14H,4-5H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYLPGIEHDJBIT-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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